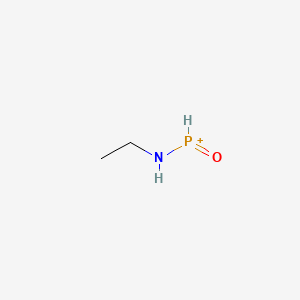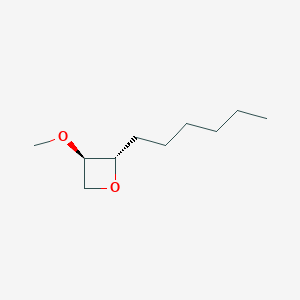
(2S,3R)-2-hexyl-3-methoxyoxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-hexyl-3-methoxyoxetane is a chiral oxetane derivative with a unique structure characterized by a hexyl group at the 2-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-hexyl-3-methoxyoxetane typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric epoxidation of an appropriate alkene followed by ring closure to form the oxetane ring. The reaction conditions often include the use of chiral ligands and metal catalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor technology to control reaction parameters precisely, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-hexyl-3-methoxyoxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
(2S,3R)-2-hexyl-3-methoxyoxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,3R)-2-hexyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-amino-2-hydroxydecanoic acid: A naturally occurring compound with similar stereochemistry.
(2S,3R)-3-methylglutamate: An amino acid derivative with comparable structural features.
Uniqueness
(2S,3R)-2-hexyl-3-methoxyoxetane is unique due to its specific combination of a hexyl group and a methoxy group on the oxetane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
Properties
CAS No. |
74824-89-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2S,3R)-2-hexyl-3-methoxyoxetane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9-10(11-2)8-12-9/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
DYWCBOUMSJCIJW-VHSXEESVSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](CO1)OC |
Canonical SMILES |
CCCCCCC1C(CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


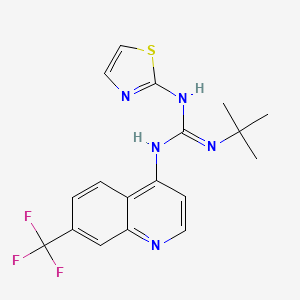
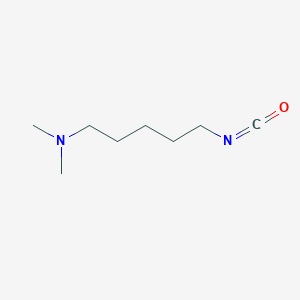
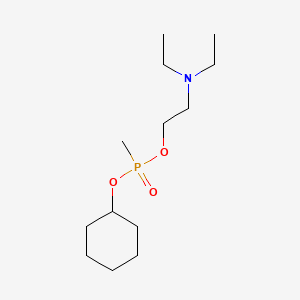
![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
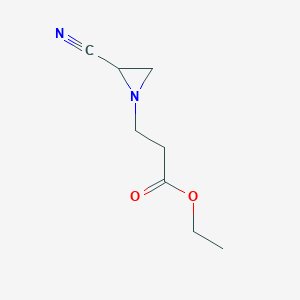
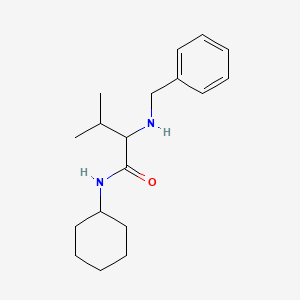

![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
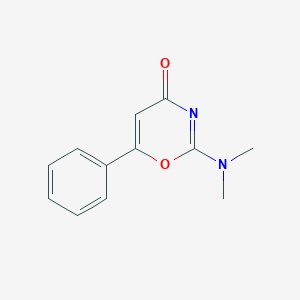
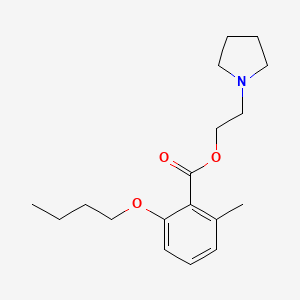
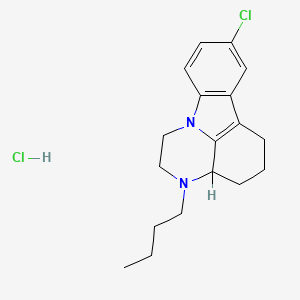
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
